molecular formula C9H7Br5O B14440870 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene CAS No. 79415-46-6

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene

Katalognummer: B14440870
CAS-Nummer: 79415-46-6
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: XFODZBFAUIPPPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene: is a brominated aromatic compound with the molecular formula C9H7Br5O . This compound is characterized by the presence of five bromine atoms and an ethoxymethyl group attached to a benzene ring. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene typically involves the bromination of an appropriate benzene derivative. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective methods. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving brominated aromatic compounds and their biological effects.

    Medicine: Research on the potential medicinal properties of brominated compounds may involve this compound.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms and the ethoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound in various reactions. The specific pathways and targets depend on the type of reaction and the conditions employed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,3,4,5-Pentabromo-6-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Eigenschaften

CAS-Nummer

79415-46-6

Molekularformel

C9H7Br5O

Molekulargewicht

530.7 g/mol

IUPAC-Name

1,2,3,4,5-pentabromo-6-(ethoxymethyl)benzene

InChI

InChI=1S/C9H7Br5O/c1-2-15-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H2,1H3

InChI-Schlüssel

XFODZBFAUIPPPP-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.